![molecular formula C12H13Cl2NO2 B2782258 (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-61-1](/img/structure/B2782258.png)
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is essential for maintaining normal brain function. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a potent and selective inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in seizure activity, drug-seeking behavior, and anxiety.
Biochemical and Physiological Effects:
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This increased inhibitory neurotransmission results in a reduction in seizure activity, drug-seeking behavior, and anxiety. Additionally, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to have a neuroprotective effect in animal models of epilepsy, suggesting a potential role in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is its potency and selectivity for GABA transaminase. This selectivity reduces the potential for off-target effects and increases the specificity of the compound for the treatment of neurological disorders. However, one limitation of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid. One direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its in vivo efficacy. Another direction is the investigation of the compound's potential in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the development of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid analogs with improved potency and selectivity could lead to the discovery of novel treatments for neurological disorders.
Synthesemethoden
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis begins with the protection of the carboxylic acid group of L-glutamic acid with tert-butoxycarbonyl (Boc) protecting group. The Boc-protected glutamic acid is then reacted with 2,4-dichlorobenzylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with (S)-(-)-4-benzyl-2-oxazolidinone to form the corresponding diastereomeric mixture of pyrrolidine derivatives. The diastereomers are then separated by column chromatography, and the desired (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is obtained.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has shown promising results in preclinical studies for the treatment of various neurological disorders. In animal models of epilepsy, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance abuse disorders. Additionally, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been shown to have anxiolytic effects in animal models of anxiety, indicating a potential role in the treatment of anxiety disorders.
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(10(14)5-9)3-7-4-11(12(16)17)15-6-7/h1-2,5,7,11,15H,3-4,6H2,(H,16,17)/t7-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFGAWLZIPJNIU-HQJQHLMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.